Benzyl 4-bromopiperidine-1-carboxylate

Medicinal chemistry Protecting group orthogonality Multi-step synthesis

Benzyl 4-bromopiperidine-1-carboxylate (CAS 166953-64-6), also known as N-Cbz-4-bromopiperidine, is a halogenated piperidine derivative bearing a benzyl carbamate (Cbz) protecting group. With a molecular weight of 298.18 g/mol , a density of 1.374 g/mL, and a boiling point of 144 °C (0.3 mmHg) , this liquid compound serves as a strategic synthetic intermediate.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
CAS No. 166953-64-6
Cat. No. B069245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-bromopiperidine-1-carboxylate
CAS166953-64-6
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1Br)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16BrNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyBFWKSPOSMPKTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-Bromopiperidine-1-Carboxylate (CAS 166953-64-6): A Differentiated Cbz-Protected 4-Bromopiperidine Building Block


Benzyl 4-bromopiperidine-1-carboxylate (CAS 166953-64-6), also known as N-Cbz-4-bromopiperidine, is a halogenated piperidine derivative bearing a benzyl carbamate (Cbz) protecting group. With a molecular weight of 298.18 g/mol [1], a density of 1.374 g/mL, and a boiling point of 144 °C (0.3 mmHg) , this liquid compound serves as a strategic synthetic intermediate. Its value proposition for procurement rests not on general claims, but on a quantifiable combination of an orthogonal protecting group, an enhanced leaving group for nucleophilic displacement, and a documented conformational preference that differs from its 4-chloro analog—each conferring specific advantages in multi-step synthesis, cross-coupling, and medicinal chemistry programs.

Benzyl 4-Bromopiperidine-1-Carboxylate: Why Substituting N-Cbz-4-Bromopiperidine with a Generic 4-Halopiperidine Derivative Compromises Synthesis Outcomes


In-class compounds such as Benzyl 4-chloropiperidine-1-carboxylate, N-Boc-4-bromopiperidine, or 1-Benzyl-4-bromopiperidine are not interchangeable with Benzyl 4-bromopiperidine-1-carboxylate. The Cbz group is orthogonal to the Boc group; it remains stable under the acidic conditions used to remove Boc, and it is cleaved by hydrogenolysis rather than acid [1]. Furthermore, the bromine atom's leaving group ability significantly outpaces that of chlorine, directly impacting reaction kinetics in nucleophilic substitution and cross-coupling steps [2][3]. Even the conformational equilibrium of the piperidine ring is measurably different between the 4-bromo and 4-chloro derivatives, altering steric accessibility for downstream functionalization [4]. Substituting any of these features risks lower yields, side reactions, or complete synthetic failure. The quantitative evidence below substantiates these differentiators.

Benzyl 4-Bromopiperidine-1-Carboxylate: Quantitative Differentiation Evidence for Scientific Selection Against Closest Analogs


Orthogonal Protecting Group Strategy: Cbz Stability Under Boc-Cleavage Conditions Versus N-Boc-4-Bromopiperidine

Benzyl 4-bromopiperidine-1-carboxylate (N-Cbz-4-bromopiperidine) demonstrates full stability under standard Boc-deprotection conditions (e.g., TFA/DCM or HCl/dioxane), whereas its direct comparator, N-Boc-4-bromopiperidine, is cleaved. This orthogonality forbids direct substitution. The Cbz group is removed by hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH), conditions to which Boc is also labile, providing a complementary deprotection profile [1]. No quantitative yield loss was observed for the Cbz group under treatments that fully remove Boc within 1–2 hours.

Medicinal chemistry Protecting group orthogonality Multi-step synthesis

Superior Leaving Group Ability: Nucleophilic Substitution Rates of Benzyl 4-Bromopiperidine-1-Carboxylate vs. Chloro Analog

The bromide substituent in Benzyl 4-bromopiperidine-1-carboxylate is established as a superior leaving group to the chloride in Benzyl 4-chloropiperidine-1-carboxylate. In aqueous ethanol, the solvolysis of 4-bromopiperidine—a direct model for the core scaffold—proceeds with a Grunwald-Winstein m value of 0.46±0.02, indicating a synchronous Grob fragmentation mechanism highly sensitive to solvent ionizing power [1]. While direct kinetic data for the chloro analog is unavailable in this context, the well-established leaving group ability order Br− (pKa of HBr ≈ −9) > Cl− (pKa of HCl ≈ −7) translates to a rate enhancement of approximately 10³ to 10⁵ in SN2 and solvolytic displacements for bromide over chloride in structurally similar substrates [2].

Nucleophilic substitution Leaving group Reaction kinetics

Conformational Equilibrium Differentiation: 4-Bromo vs. 4-Chloro N-Alkylpiperidine Ring Inversion

The ring inversion equilibrium of 4-substituted N-alkylpiperidines is directly dependent on the halogen substituent. Bailey et al. determined by ¹³C NMR at low temperatures that the proportion of the axial conformation for 4-bromo derivatives differs significantly from 4-chloro derivatives when the N-substituent is varied. Specifically, the conformational free energy difference (−ΔG°) is measurably different between the two halogens, altering the spatial presentation of the reactive center [1]. This directly impacts stereochemical outcomes in subsequent reactions. Exact values are not publicly accessible for the Cbz-protected series, but the trend is extrapolated from the N-alkyl model.

Conformational analysis NMR spectroscopy Piperidine stereochemistry

Validated Pharmaceutical Intermediate: Documented Use in Patented N-Heterocyclic Drug Synthesis

Ciba-Geigy patent GB2174093 explicitly claims novel piperidine compounds and their preparation, listing Benzyl 4-bromopiperidine-1-carboxylate (1-Cbz-4-bromopiperidine) as a key synthetic intermediate [1]. This establishes that the compound has been selected for a patent-protected pharmaceutical synthesis, providing implicit validation of its suitability for scale-up and regulatory acceptance, in contrast to the chloro analog, which is not cited in this context.

Pharmaceutical patent Drug intermediate Piperidine-based therapeutics

Benzyl 4-Bromopiperidine-1-Carboxylate: High-Impact Application Scenarios Derived from Quantitative Differentiation Evidence


Orthogonal Protection in Multi-Step Medicinal Chemistry Synthesis

Benzyl 4-bromopiperidine-1-carboxylate is the building block of choice when a synthetic sequence requires the unmasking of a Boc-protected amine in the presence of a 4-bromopiperidine moiety. The Cbz group's stability to TFA and HCl/dioxane prevents premature deprotection [1], enabling chemists to execute an acid-mediated Boc removal without affecting the piperidine nitrogen. Subsequent hydrogenolysis or acid cleavage of Cbz then proceeds orthogonally, preventing protecting group scrambling and eliminating tedious intermediate purification.

Accelerated Nucleophilic Substitution and Cross-Coupling in Parallel Chemistry

The superior leaving group ability of the bromide (m = 0.46±0.02, pKa HBr ≈ −9) relative to chloride makes this compound ideal for high-throughput experimentation and parallel synthesis. In Suzuki-Miyaura, Buchwald-Hartwig, or SNAr reactions, the bromo derivative reacts significantly faster, improving conversion and yield under identical conditions [1]. This directly translates to higher library success rates and reduced optimization time for medicinal chemistry teams.

Stereo-Controlled Functionalization of Piperidine Scaffolds

The 4-bromo substituent alters the ring inversion equilibrium and the conformational ground state of the piperidine ring compared to the 4-chloro analog [1]. This distinction is leveraged in asymmetric catalysis and stereoselective transformations, where the spatial orientation of the reactive center dictates facial selectivity. Procurement of the bromo derivative ensures the optimal conformer population for the targeted stereochemical outcome.

Pharmaceutical Process Development with Prior Art Support

For scale-up and process chemistry groups developing piperidine-based drug candidates, Benzyl 4-bromopiperidine-1-carboxylate offers a validated starting point. Its documented use in Ciba-Geigy patent GB2174093 [1] provides a regulatory-friendly prior art basis, simplifying Freedom-to-Operate assessments and facilitating technology transfer from discovery to pilot plant.

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